4-(2-(Triethoxysilyl)ethyl)aniline
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Overview
Description
4-(2-(Triethoxysilyl)ethyl)aniline is an organosilicon compound with the molecular formula (C2H5O)3SiC6H4NH2. It is a silicon-based nucleophile known for its reactivity in palladium-catalyzed cross-coupling reactions . This compound is used in various applications due to its unique chemical properties, particularly in the field of material science and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Triethoxysilyl)ethyl)aniline typically involves the reaction of aniline with triethoxysilane in the presence of a catalyst. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures.
Catalyst: Palladium or other transition metal catalysts are commonly used.
Solvent: Organic solvents such as toluene or ethanol are often employed.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced catalytic methods can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(2-(Triethoxysilyl)ethyl)aniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It participates in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as manganese dioxide or peroxymonosulfuric acid.
Reduction: Zinc, tin, or iron with hydrochloric acid.
Substitution: Sodium amide in ammonia.
Major Products
The major products formed from these reactions include azo compounds, nitrosobenzene, and various substituted aniline derivatives .
Scientific Research Applications
4-(2-(Triethoxysilyl)ethyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a nucleophile in palladium-catalyzed cross-coupling reactions.
Biology: Employed in the modification of biomolecules for tagging and detection.
Medicine: Potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: Utilized in the production of silica aerogels and other advanced materials
Mechanism of Action
The mechanism of action of 4-(2-(Triethoxysilyl)ethyl)aniline involves its ability to act as a nucleophile, participating in various substitution and coupling reactions. The molecular targets include aromatic rings and other electrophilic centers. The pathways involved often include palladium-catalyzed mechanisms, where the compound forms intermediates that facilitate the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
- 4-(Triethoxysilyl)aniline
- (4-Aminophenyl)triethoxysilane
- p-Aminophenyltriethoxysilane
Comparison
Compared to similar compounds, 4-(2-(Triethoxysilyl)ethyl)aniline is unique due to its specific reactivity in palladium-catalyzed reactions and its ability to form stable bonds with various substrates. This makes it particularly valuable in applications requiring precise chemical modifications .
Properties
CAS No. |
18418-80-9 |
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Molecular Formula |
C14H25NO3Si |
Molecular Weight |
283.44 g/mol |
IUPAC Name |
4-(2-triethoxysilylethyl)aniline |
InChI |
InChI=1S/C14H25NO3Si/c1-4-16-19(17-5-2,18-6-3)12-11-13-7-9-14(15)10-8-13/h7-10H,4-6,11-12,15H2,1-3H3 |
InChI Key |
BQTBVPRMDAZZIM-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCC1=CC=C(C=C1)N)(OCC)OCC |
Origin of Product |
United States |
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